molecular formula C11H20O B7823757 Undeca-2,4-dien-1-ol

Undeca-2,4-dien-1-ol

Cat. No.: B7823757
M. Wt: 168.28 g/mol
InChI Key: FVKXLSPKNRZPJK-UHFFFAOYSA-N
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Description

Undeca-2,4-dien-1-ol, with the CAS registry number 59376-58-8, is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized as a clear, colorless to pale liquid with an estimated density of 0.858 to 0.868 g/cm³ at 25°C . It is supplied as a mixture of stereoisomers with a typical purity of 95.0% or greater . In research settings, this compound is a valuable building block in synthetic organic chemistry. It serves as a key intermediate in highly selective, palladium-catalyzed synthesis routes, such as Negishi and Suzuki cross-coupling reactions, for producing conjugated dienoic and trienoic esters . These complex esters are crucial for constructing natural product analogs and other bioactive compounds . The compound is also of significant interest in fragrance and flavor research, where it is noted for its mild, fatty odor profile and is used in the development and analysis of specialty fragrance compositions . Analytical methods for this compound have been established, including separation via reverse-phase (RP) HPLC, which is suitable for pharmacokinetic studies and impurity isolation . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic purposes. It is classified as an irritant and may be harmful if inhaled, ingested, or upon contact with skin. Researchers should consult the safety data sheet and wear suitable protective clothing, including gloves and eye/face protection .

Properties

IUPAC Name

undeca-2,4-dien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKXLSPKNRZPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59376-58-8
Record name 2,4-Undecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59376-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and General Procedure

The gold-catalyzed cycloisomerization of homoallenyl alcohols represents a stereoselective route to Undeca-2,4-dien-1-ol derivatives. This method leverages the electrophilic activation of allenes by gold(I) complexes, facilitating intramolecular cyclization. A representative procedure involves:

  • Substrate Preparation : Homoallenyl alcohol precursors are synthesized via aldol condensation or Grignard addition.

  • Cycloisomerization : The substrate is treated with a catalytic amount of AuCl(PPh₃) and AgOTf in dichloromethane at room temperature.

  • Workup and Purification : The crude product is purified via flash chromatography using ethyl acetate/petroleum ether gradients.

Table 1: Key Parameters for Gold-Catalyzed Cycloisomerization

ParameterValue/DescriptionSource
CatalystAuCl(PPh₃)/AgOTf (5 mol%)
SolventDichloromethane
TemperatureRoom temperature (25°C)
Yield72–90%

Case Study: Synthesis of 1-(4-Bromophenyl)-5-hexylundeca-3,4-dien-1-ol

A modified protocol for this compound derivatives involves sequential functionalization:

  • Aldehyde Activation : Trifluoroacetic anhydride (TFAA) activates the aldehyde precursor at −78°C, enabling nucleophilic addition.

  • Deprotection : The intermediate is treated with NaHCO₃ in methanol to remove acetyl groups, yielding the final product in 90% yield.

α-Alkylation of α,β,γ,δ-Unsaturated Aldehydes

Methodology Overview

Regioselective α-alkylation of α,β,γ,δ-unsaturated aldehydes provides direct access to this compound frameworks. This approach avoids pre-functionalized substrates by exploiting the inherent reactivity of conjugated systems.

Table 2: Reaction Conditions for α-Alkylation

ParameterValue/DescriptionSource
BaseNaHCO₃
SolventTetrahydrofuran (THF)
Temperature−78°C to room temperature
Yield84–93%

Mechanistic Insights

The reaction proceeds via a conjugate addition-elimination pathway:

  • Base-Mediated Deprotonation : NaHCO₃ deprotonates the α-position, generating a resonance-stabilized enolate.

  • Electrophilic Trapping : Alkyl halides or triflates react with the enolate, forming a new carbon-carbon bond.

  • Tautomerization : The intermediate keto-enol tautomer equilibrates to yield the thermodynamically favored dienol.

Optimization Strategies

  • Solvent Effects : THF enhances enolate stability compared to polar aprotic solvents like DMF.

  • Temperature Control : Slow warming from −78°C minimizes side reactions, improving regioselectivity.

Industrial-Scale Production Considerations

Challenges in Scalability

While laboratory methods achieve high yields, industrial production necessitates modifications:

  • Catalyst Recovery : Gold catalysts are costly; immobilized Au nanoparticles on silica supports mitigate expenses.

  • Continuous Flow Systems : Tubular reactors enhance heat transfer and reduce reaction times.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Gold-Catalyzed CycloisomerizationHigh stereoselectivity; mild conditionsCostly catalysts; multi-step synthesis
α-AlkylationDirect functionalization; scalabilitySensitive to moisture; moderate yields

Chemical Reactions Analysis

Types of Reactions

Undeca-2,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Results in saturated alcohols.

    Substitution: Forms halides or esters.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
Undeca-2,4-dien-1-ol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. The compound can be synthesized through methods such as Pd-catalyzed alkenylation (Negishi coupling), which facilitates the formation of conjugated dienes and other derivatives .

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Pd-catalyzed alkenylationUtilizes palladium catalysts for high selectivity≥98
Suzuki couplingEmploys alkoxide and carbonate bases≤95
Heck alkenylationReaction with crotonaldehydeVariable

Biological Applications

Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various microbial strains. Studies indicate that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that this compound could be developed further as an antimicrobial agent, particularly against resistant strains.

Medical Applications

Therapeutic Potential
this compound is being explored for its therapeutic effects in drug development. Its ability to modulate inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) positions it as a candidate for anti-inflammatory treatments.

Case Study: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory properties of this compound, researchers observed significant reductions in inflammation markers in vitro. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Industrial Applications

Flavoring and Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the production of fragrances and flavors. Its unique olfactory profile makes it suitable for incorporation into cosmetic products and food flavoring.

Table 3: Industrial Uses of this compound

Application AreaDescription
Fragrance ProductionUsed as a key ingredient in perfumes
Food FlavoringEnhances flavor profiles in various foods
Specialty ChemicalsServes as an intermediate in chemical synthesis

Mechanism of Action

The mechanism of action of undeca-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) . These effects are mediated through the inhibition of key enzymes and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Table 1: Comparative Data for Dien-1-ol Derivatives

Property Hexa-2,4-dien-1-ol Penta-2,4-dien-1-ol Deca-2,4-dien-1-ol (Analog)
Molecular Formula C₆H₁₀O C₅H₈O C₁₀H₁₈O (Inferred)
Molecular Weight 98.14 g/mol 84.11 g/mol (Inferred) 154.25 g/mol (Inferred)
CAS Number 111-28-4 Not explicitly listed Referenced in EINECS
Physical State Transparent liquid (>98%) Not reported Likely viscous liquid
Melting Point 302 K Not reported Higher than Hexa (Inferred)
LogP (Partition Coeff.) 1.35 ~1.0 (Estimated) ~3.5 (Estimated)
Key Applications HPLC analysis , intermediates Drug synthesis Unknown

Structural Insights :

  • Chain Length : Increasing carbon chain length (C₅ → C₆ → C₁₀/C₁₁) correlates with higher hydrophobicity (LogP) and melting/boiling points. For example, Hexa-2,4-dien-1-ol has a LogP of 1.35, while Undeca-2,4-dien-1-ol (C₁₁) would likely exhibit a LogP >3.0 .
  • Double Bond Configuration : The (2E,4E) stereochemistry in Hexa-2,4-dien-1-ol enhances stability and influences intermolecular interactions, as seen in its use as an HPLC reference standard .

Biological Activity

Overview

Undeca-2,4-dien-1-ol is an organic compound with the molecular formula C11H20O\text{C}_{11}\text{H}_{20}\text{O}, characterized by its unique structure that includes two double bonds at the second and fourth positions of the undecane chain. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

  • Molecular Weight : Approximately 170.26 g/mol
  • Structure : Contains two conjugated double bonds and a hydroxyl group, which contribute to its distinctive chemical reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

This compound has been studied for its effectiveness against various microbial strains. The compound demonstrates inhibitory effects on both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent, especially in treating infections caused by resistant strains.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that this compound can modulate the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).

Case Study: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in serum levels of TNF-α and interleukin-6 (IL-6). The results indicated a dose-dependent response, with higher doses leading to more pronounced anti-inflammatory effects.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways associated with inflammation and microbial growth. It appears to interact with cell membrane components, disrupting microbial integrity and altering inflammatory responses at the cellular level.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds in its class, which can influence its biological activity.

Table 2: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Deca-2,4-dien-1-olShorter carbon chain (C₁₀)Less complex; fewer applications
Undeca-2,9-dieneDouble bonds at different positionsDifferent reactivity profile
Undeca-4,7-dien-1-olDouble bonds at different positionsUnique flavor profile; distinct synthesis pathway
(2Z,5Z)-undeca-2,5-dien-1-olDifferent geometric configurationPotentially different biological activities

Applications in Research and Industry

This compound is not only significant in academic research but also holds potential applications across various industries:

Chemistry : Used as a building block in organic synthesis.

Medicine : Explored for therapeutic effects in drug development.

Industry : Utilized in producing fragrances and flavors due to its unique olfactory properties.

Q & A

Q. How can researchers avoid biases in interpreting this compound’s bioactivity or environmental impact?

  • Methodological Answer : Implement blinding protocols during data collection and analysis. Use negative controls and independent validation cohorts to confirm findings. Disclose funding sources and potential conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undeca-2,4-dien-1-ol
Reactant of Route 2
Undeca-2,4-dien-1-ol

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